N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound with the molecular formula C23H17N3O4. This compound is characterized by its unique structure, which includes a quinazolinone moiety and a benzodioxole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
It has been shown to exhibit potent antibacterial, antitubercular, and anti-hiv activities . This suggests that it may target enzymes or proteins essential to these pathogens.
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets, leading to inhibition or alteration of their normal function. This could result in the death of the pathogen or the halting of its replication .
Biochemical Pathways
Given its reported anti-hiv and antitubercular activities, it may interfere with the replication processes of these pathogens .
Pharmacokinetics
The compound is found to be soluble in chloroform, dimethyl sulfoxide, and dimethylformamide , which could influence its bioavailability and distribution.
Result of Action
The compound has shown promising antimicrobial, antitubercular, and anti-HIV activities . This suggests that its action results in the inhibition of these pathogens, potentially leading to their eradication from the host organism.
Biochemical Analysis
Biochemical Properties
The compound N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to interact with various enzymes and proteins. For instance, it has been found to inhibit the enzyme cyclooxygenase (COX), which plays a key role in the inflammatory process . The compound’s interaction with COX leads to a decrease in the production of prostaglandins, thereby exerting an anti-inflammatory effect .
Cellular Effects
In terms of cellular effects, this compound has been found to influence various cellular processes. For example, it has been shown to affect cell signaling pathways and gene expression . Additionally, it can influence cellular metabolism, possibly by interacting with metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, by inhibiting the enzyme COX, it can reduce the production of prostaglandins, which are involved in inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the compound’s anti-inflammatory effects can persist for a certain period after administration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the benzodioxole moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide include:
- N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide
- N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide
Uniqueness
What sets this compound apart is its unique combination of the quinazolinone and benzodioxole moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c1-14-24-19-8-3-2-7-18(19)23(28)26(14)17-6-4-5-16(12-17)25-22(27)15-9-10-20-21(11-15)30-13-29-20/h2-12H,13H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUNGDKUHFAUDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.